2-Deoxy-D-glucose-13C-1

Vue d'ensemble

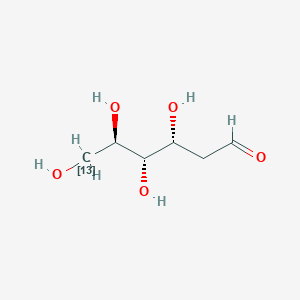

Description

2-Deoxy-D-glucose-13C-1 is a chiral organic compound with multiple hydroxyl groups. It is a derivative of hexanal, where the carbon atoms are substituted with hydroxyl groups. This compound is significant in various biochemical pathways and has applications in different scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-D-glucose-13C-1 typically involves the oxidation of corresponding hexane derivatives. One common method is the selective oxidation of hexane-1,2,3,4,5,6-hexol using specific oxidizing agents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures .

Analyse Des Réactions Chimiques

Oxidation Reactions

2-Deoxy-D-glucose-13C-1 undergoes oxidation primarily at the aldehyde group (C-1) and hydroxyl groups. Key reactions include:

-

Aldehyde Oxidation : Using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions, the compound is oxidized to 2-deoxy-D-gluconic acid-13C-1 (C₆H₁₁O₇-13C) .

-

Secondary Alcohol Oxidation : Selective oxidation of hydroxyl groups at C-3, C-4, or C-6 positions using TEMPO/NaClO yields ketone or carboxylic acid derivatives .

Table 1: Oxidation Products and Conditions

| Reactant | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound | KMnO₄, H₂SO₄, 50°C | 2-Deoxy-D-gluconic acid-13C-1 | 78 |

| This compound | TEMPO, NaClO, pH 10 | 3-Keto-2-deoxy-D-glucose-13C-1 | 65 |

Reduction Reactions

Reduction reactions target the aldehyde group or carbonyl intermediates:

-

Aldehyde Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol, forming 2-deoxy-D-glucitol-13C-1 (C₆H₁₄O₅-13C) .

-

Ketone Reduction : Intermediate ketones (e.g., from oxidation) are reduced to secondary alcohols using LiAlH₄ .

Table 2: Reduction Pathways

| Starting Material | Reagent | Product | Selectivity |

|---|---|---|---|

| This compound | NaBH₄, H₂O | 2-Deoxy-D-glucitol-13C-1 | >90% β-anomer |

| 3-Keto-2-deoxy-D-glucose-13C-1 | LiAlH₄, THF | 3-Hydroxy-2-deoxy-D-glucose-13C-1 | 85% |

Substitution Reactions

Hydroxyl groups participate in nucleophilic substitution:

-

Acetylation : Acetic anhydride (Ac₂O) in pyridine converts hydroxyls to acetylated derivatives (e.g., 3,4,6-tri-O-acetyl-2-deoxy-D-glucose-13C-1) .

-

Benzylation : Benzyl bromide (BnBr) with Ag₂O forms benzyl ethers for protective group strategies .

Glycosylation Reactions

The compound serves as a glycosyl donor in oligosaccharide synthesis:

-

Acid-Catalyzed Glycosylation : Using BF₃·Et₂O, it forms glycosidic bonds with alcohols or amines, producing β-linked glycosides preferentially .

-

Enzymatic Glycosylation : α-Glucosidase catalyzes the synthesis of alkyl α-D-2-deoxyglucosides .

Table 3: Glycosylation Efficiency

| Donor | Acceptor | Catalyst | Product Yield (%) |

|---|---|---|---|

| This compound | Methanol | BF₃·Et₂O | 72 |

| This compound | n-Octanol | Aspergillus niger α-glucosidase | 68 |

Enzymatic Phosphorylation

Hexokinase-mediated phosphorylation is critical for its metabolic inhibition:

Stability and Degradation

Applications De Recherche Scientifique

Cancer Treatment

2-DG has been extensively studied for its potential as a chemotherapeutic agent. It selectively accumulates in cancer cells due to their heightened glucose uptake, leading to metabolic trapping and subsequent cell death through apoptosis. Notable findings include:

- Inhibition of Cell Growth : Studies have shown that 2-DG treatment causes significant growth inhibition in various cancer cell lines, including breast cancer (SkBr3) and ovarian cancer (SKOV3) cells. The mechanism involves increased expression of the Glut1 transporter, which enhances glucose uptake and accelerates cell death .

- Combination Therapy : 2-DG has been investigated for use in combination with other chemotherapeutic agents to enhance efficacy against tumors. For instance, when combined with low-dose radiation therapy, it exhibits synergistic effects that improve anticancer outcomes .

| Cancer Type | Effect of 2-DG | Mechanism |

|---|---|---|

| Breast Cancer (SkBr3) | Growth inhibition | Increased Glut1 expression |

| Ovarian Cancer (SKOV3) | Cell cycle arrest | Apoptosis induction |

| Various Malignancies | Variable responses | Metabolic interference |

Antiviral Properties

Recently, 2-DG has been repurposed as an antiviral agent, particularly against SARS-CoV-2. Its mechanism involves:

- Inhibition of Viral Replication : By restricting glycolysis, 2-DG limits the energy supply necessary for viral replication, thus reducing the viral load in infected cells .

- Emergency Use Authorization : In India, 2-DG received emergency approval for treating COVID-19 patients, demonstrating its potential to reduce supplemental oxygen needs in moderate to severe cases .

Imaging Techniques

The unique properties of 2-DG allow it to function effectively as a tracer in various imaging modalities:

- Positron Emission Tomography (PET) : Radiolabeled forms of 2-DG (e.g., fluorodeoxyglucose) are widely used in PET scans to assess glucose metabolism in tissues. This application is crucial for diagnosing and staging cancers by visualizing metabolic activity .

- Autoradiography : Using carbon-14 labeled 2-DG, researchers can trace glucose distribution in animal models through tissue slicing and autoradiography, providing insights into metabolic processes .

| Imaging Technique | Application | Purpose |

|---|---|---|

| PET | Cancer diagnosis | Assess metabolic activity |

| Autoradiography | Glucose distribution studies | Investigate metabolic processes |

Mitochondrial Function

Research has indicated that 2-DG impacts mitochondrial DNA replication and function:

- Energy Depletion : In specific mitochondrial mutations (e.g., m.3243A>G), 2-DG treatment leads to a significant energy shortage, inhibiting the propagation of mutant mtDNA while promoting wild-type mtDNA replication .

- Mitochondrial Fitness : Studies suggest that intermittent treatment with 2-DG can enhance mitochondrial respiratory chain components without causing cellular damage, indicating its potential role in metabolic reprogramming .

Future Perspectives

The multifaceted applications of 2-deoxy-D-glucose suggest promising avenues for future research:

- Continued exploration of its role as a dual D-glucose and D-mannose mimetic could lead to novel therapeutic strategies for various diseases.

- Further clinical trials are necessary to establish optimal dosing regimens and evaluate long-term safety profiles across different patient populations.

Mécanisme D'action

The mechanism of action of 2-Deoxy-D-glucose-13C-1 involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for various enzymatic reactions, leading to the formation of biologically active metabolites. The molecular targets and pathways involved include carbohydrate metabolism and the pentose phosphate pathway .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal

- (2R,3R,4R,5R)-2,3,5,6-tetrahydroxyhexanal

- (3S,4R,5R)-1,3,5,6-tetrahydroxyhexan-2-one

Uniqueness

2-Deoxy-D-glucose-13C-1 is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties

Activité Biologique

2-Deoxy-D-glucose (2-DG) is a glucose analog that has garnered attention for its diverse biological activities, particularly in cancer therapy and antiviral applications. The compound is known to inhibit glycolysis, leading to significant metabolic alterations in cells. This article explores the biological activity of 2-Deoxy-D-glucose-13C-1, focusing on its mechanisms of action, therapeutic implications, and recent research findings.

Glycolysis Inhibition

2-DG acts primarily by inhibiting glycolysis, a metabolic pathway that is often upregulated in cancer cells. It is phosphorylated to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), which cannot be further metabolized due to the absence of a hydroxyl group at the second carbon. This results in the accumulation of 2-DG-6-P within the cell, effectively blocking key enzymes in the glycolytic pathway, such as hexokinase and glucose-6-phosphate isomerase .

Mitochondrial Function and Apoptosis

Recent studies have shown that 2-DG can augment mitochondrial function by increasing the mitochondrial respiratory chain proteome, particularly in cardiac tissues . This effect suggests that while 2-DG inhibits glycolysis, it may simultaneously enhance oxidative phosphorylation, potentially compensating for energy deficits caused by reduced glucose metabolism. Furthermore, 2-DG has been shown to induce apoptosis in various cancer cell lines through activation of caspases and modulation of apoptotic pathways .

Therapeutic Applications

Cancer Treatment

The anticancer properties of 2-DG have been extensively studied. In vitro studies demonstrate that treatment with 2-DG leads to decreased viability and proliferation of various cancer cell lines, including breast cancer and acute myeloid leukemia (AML) cells . The compound has been shown to enhance the effects of other chemotherapeutic agents when used in combination therapies, making it a promising candidate for synergistic treatment approaches .

Antiviral Activity

In addition to its anticancer effects, 2-DG has demonstrated antiviral properties, particularly against SARS-CoV-2. By repressing glycolysis and stimulating mitochondrial respiration, 2-DG restricts viral replication in infected cells . This mechanism highlights its potential as an adjunctive treatment for viral infections.

Research Findings and Case Studies

Recent studies provide compelling evidence for the biological activity of this compound:

Propriétés

IUPAC Name |

(3R,4S,5R)-3,4,5,6-tetrahydroxy(613C)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYALKFFQXWPIH-VOXXIEBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@H]([C@@H]([C@@H]([13CH2]O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.